2Ggv6T2C5B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAK-810 is a small molecule drug initially developed by Takeda Pharmaceutical Co., Ltd. It is a gonadotropin-releasing hormone receptor antagonist, which means it inhibits the action of gonadotropin-releasing hormone. This compound was primarily investigated for its potential therapeutic applications in treating conditions such as endometriosis and prostate cancer .
Méthodes De Préparation
The synthesis of TAK-810 involves several key steps:
Cyclization of Phenylacetone: Phenylacetone is reacted with ethyl cyanoacetate in the presence of acetic acid and ammonium acetate in refluxing benzene.
Cyclization and Nitration: The carboxylic acid undergoes cyclization using PPE at 120°C to form a thienopyridine derivative, which is then nitrated with sodium nitrate and sulfuric acid to yield a 4-nitrophenyl derivative.
Alkylation and Bromination: The hydroxy-thienopyridine derivative is alkylated with 2,6-difluorobenzyl chloride in the presence of sodium hydride in dimethylformamide, followed by bromination with N-bromosuccinimide and AIBN in refluxing carbon tetrachloride.
Condensation and Reduction: The bromomethyl derivative is condensed with N-benzyl-N-methylamine using triethylamine in dimethylformamide, and the nitro group is reduced using iron and hydrochloric acid in ethanol.
Acylation and Methoxyamide Formation: The resulting 4-aminophenyl derivative is acylated with trifluoroacetic anhydride and triethylamine, followed by reaction with N,O-dimethylhydroxylamine in dichloromethane to form the methoxyamide.
Analyse Des Réactions Chimiques
TAK-810 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group to an amine is a key step in its synthesis.
Substitution: Alkylation and bromination reactions are crucial for introducing functional groups into the molecule.
Condensation: Several condensation reactions are involved in the formation of the thienopyridine core structure.
Common reagents used in these reactions include acetic acid, ammonium acetate, sulfur, potassium hydroxide, sodium nitrate, sulfuric acid, sodium hydride, dimethylformamide, N-bromosuccinimide, AIBN, triethylamine, and dichloromethane .
Applications De Recherche Scientifique
TAK-810 has been explored for various scientific research applications:
Mécanisme D'action
TAK-810 exerts its effects by inhibiting the gonadotropin-releasing hormone receptor. This inhibition prevents the release of gonadotropins, which are hormones responsible for regulating reproductive functions. By blocking this receptor, TAK-810 can reduce the production of sex hormones, which is beneficial in conditions like endometriosis and prostate cancer .
Comparaison Avec Des Composés Similaires
TAK-810 is unique compared to other gonadotropin-releasing hormone receptor antagonists due to its specific chemical structure and synthesis route. Similar compounds include:
Cetrorelix: Another gonadotropin-releasing hormone receptor antagonist used in reproductive health treatments.
Degarelix: Used for treating prostate cancer by inhibiting the same receptor.
Elagolix: A non-peptide antagonist used for managing endometriosis.
TAK-810’s uniqueness lies in its specific thienopyridine core structure and the detailed synthetic route developed by Takeda Pharmaceutical Co., Ltd .
Propriétés
Numéro CAS |
253433-89-5 |
---|---|
Formule moléculaire |
C37H35F2N3O4S |
Poids moléculaire |
655.8 g/mol |
Nom IUPAC |
N-[4-[3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-5-(2-methylpropanoyl)-4-oxothieno[2,3-b]pyridin-2-yl]phenyl]-1-hydroxycyclopropane-1-carboxamide |
InChI |
InChI=1S/C37H35F2N3O4S/c1-22(2)32(43)28-21-42(20-26-29(38)10-7-11-30(26)39)35-31(33(28)44)27(19-41(3)18-23-8-5-4-6-9-23)34(47-35)24-12-14-25(15-13-24)40-36(45)37(46)16-17-37/h4-15,21-22,46H,16-20H2,1-3H3,(H,40,45) |
Clé InChI |
NWNSIURBDQNMCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C1=CN(C2=C(C1=O)C(=C(S2)C3=CC=C(C=C3)NC(=O)C4(CC4)O)CN(C)CC5=CC=CC=C5)CC6=C(C=CC=C6F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.